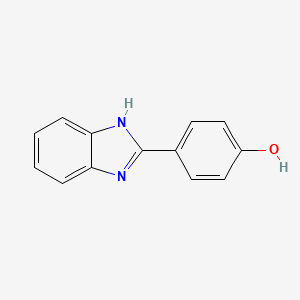

4-(1H-苯并咪唑-2-基)苯酚

描述

4-(1H-benzimidazol-2-yl)phenol, referred to as Compound III in one of the studies, is a derivative of benzimidazole, a heterocyclic compound with a wide range of biological properties. Benzimidazole derivatives are known for their antibacterial, antifungal, antimicrobial, antiprotozoal, and antihelmintic activities. They are also recognized for their ability to inhibit type I DNA topoisomerases, which are enzymes involved in DNA replication and transcription .

Synthesis Analysis

The synthesis of 4-(1H-benzimidazol-2-yl)phenol involves the reaction of benzene-1,2-diamine precursors with 2-hydroxybenzaldehyde. The process is typically followed by characterization techniques such as elemental analysis, molar conductivity, IR, 1H and 13C NMR spectra, and mass spectral data . The synthesis can be performed in a one-pot reaction, offering advantages such as short reaction times, large-scale synthesis, easy product isolation, and good yields .

Molecular Structure Analysis

The molecular structure of 4-(1H-benzimidazol-2-yl)phenol and its derivatives has been elucidated using various spectroscopic methods. These compounds typically exhibit strong intramolecular hydrogen bonding between the OH hydrogen and the C=N nitrogen atoms, which is evident in their NMR spectra . The molecular geometries have been confirmed through density functional theory (DFT) calculations and X-ray crystallography, providing insights into the planarity of the benzene ring system and the arrangement of substituents .

Chemical Reactions Analysis

4-(1H-benzimidazol-2-yl)phenol participates in complexation reactions with various metal ions, forming chelate structures upon elimination of the phenolic hydrogen. These complexes have been studied for their luminescent properties, coordination geometry, and potential as catalysts in reactions such as ethylene oligomerization . The ligands can act as bidentate, coordinating through the imine nitrogen atom and phenolate oxygen atom .

Physical and Chemical Properties Analysis

The physical and chemical properties of 4-(1H-benzimidazol-2-yl)phenol derivatives are influenced by their molecular structure and substituents. These compounds are generally thermally stable up to 300°C and exhibit fluorescence in the UV-visible region . Their solubility and reactivity can vary depending on the solvent used and the presence of substituents, which also affect their biological activities .

科学研究应用

DNA 拓扑异构酶 I 抑制

4-(1H-苯并咪唑-2-基)苯酚及其衍生物表现出重要的生物学特性,包括抗菌、抗真菌、抗微生物、抗原生动物和抗蠕虫活性。值得注意的是,包括 4-(1H-苯并咪唑-2-基)苯酚在内的几种苯并咪唑衍生物已被发现是哺乳动物 I 型 DNA 拓扑异构酶的有效抑制剂,该酶在 DNA 复制和细胞分裂过程中至关重要。这种抑制特性为开发新的化学治疗剂提供了潜力 (Alpan、Gunes 和 Topçu,2007)。

碳酸酐酶抑制

以 4-(1H-苯并咪唑-2-基)苯酚为原料合成的新型苯并咪唑酚类曼尼希碱对人碳酸酐酶亚型表现出中度的抑制特性。该酶参与各种生理过程,如呼吸和酸碱平衡。因此,这些化合物在治疗青光眼、癫痫和高山病等疾病中具有潜在的治疗应用 (Gul、Yazıcı、Tanc 和 Supuran,2016)。

光物理性质

4-(1H-苯并咪唑-2-基)苯酚衍生物已被用于研究光物理性质。它们表现出激发态分子内质子转移 (ESIPT) 途径,具有独特的吸收和发射特性。这些特性对于开发荧光材料和传感器非常重要,在生物成像和环境监测中具有潜在应用 (Padalkar 等人,2011)。

苯并咪唑衍生物的合成和表征

苯并咪唑衍生物,包括 4-(1H-苯并咪唑-2-基)苯酚,已经合成并表征了它们的 DNA 结合和抗菌特性。事实证明,它们可以与 DNA 相互作用,这对于理解和开发基因治疗和药理学中的新方法可能很有价值 (Mahmood 等人,2019)。

荧光传感器

4-(1H-苯并咪唑-2-基)苯酚的衍生物已被开发为荧光传感器,能够检测特定的金属离子,如 Al3+ 和 Zn2+。此类传感器在环境监测、工业过程和生物医学诊断中非常有价值 (Suman 等人,2019)。

安全和危害

属性

IUPAC Name |

4-(1H-benzimidazol-2-yl)phenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H10N2O/c16-10-7-5-9(6-8-10)13-14-11-3-1-2-4-12(11)15-13/h1-8,16H,(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

REOGMBVECOGANJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)NC(=N2)C3=CC=C(C=C3)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H10N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50419805 | |

| Record name | 4-(1H-benzimidazol-2-yl)phenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50419805 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

210.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-(1H-benzimidazol-2-yl)phenol | |

CAS RN |

6504-13-8 | |

| Record name | 4-(1H-benzimidazol-2-yl)phenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50419805 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

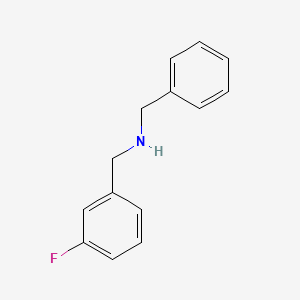

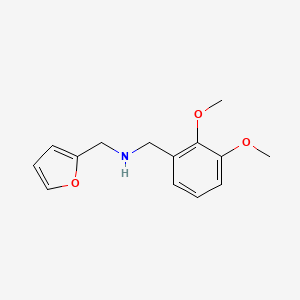

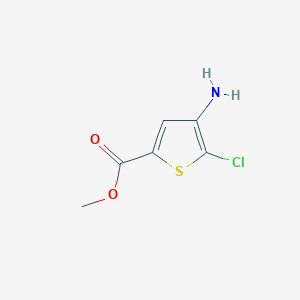

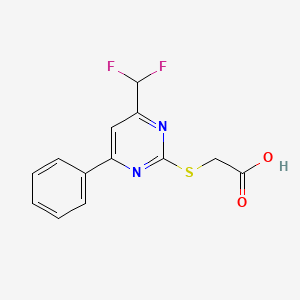

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-Amino-8-pyridin-3-yl-7,9-dioxa-1-thia-3-aza-spiro[4.5]dec-2-en-4-one](/img/structure/B1298014.png)

![4-[(Thiophen-2-ylmethyl)-amino]-phenol](/img/structure/B1298018.png)

![3-[(5-Hydroxy-pyridine-3-carbonyl)-amino]-propionic acid](/img/structure/B1298025.png)

![2-[(4-fluorophenyl)amino]-N'-[(E)-thiophen-2-ylmethylidene]acetohydrazide](/img/structure/B1298026.png)

![5,6-Dihydro-4H-cyclopenta[b]thiophene-2-carboxylic acid](/img/structure/B1298027.png)

![N-[1-(4-Bromophenyl)ethyl]-2-chloroacetamide](/img/structure/B1298039.png)